molecular formula C15H12F2N2O2 B5888639 N-(3-acetamidophenyl)-2,4-difluorobenzamide

N-(3-acetamidophenyl)-2,4-difluorobenzamide

Cat. No.: B5888639
M. Wt: 290.26 g/mol
InChI Key: CKHPQCPCTDQLAJ-UHFFFAOYSA-N
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Description

N-(3-acetamidophenyl)-2,4-difluorobenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an acetamido group attached to a phenyl ring, which is further substituted with two fluorine atoms at the 2 and 4 positions. The unique structural features of this compound make it a valuable subject for studies in chemistry, biology, and medicine.

Properties

IUPAC Name

N-(3-acetamidophenyl)-2,4-difluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F2N2O2/c1-9(20)18-11-3-2-4-12(8-11)19-15(21)13-6-5-10(16)7-14(13)17/h2-8H,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKHPQCPCTDQLAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3-acetamidophenyl)-2,4-difluorobenzamide typically involves the acylation of 3-acetamidophenol with 2,4-difluorobenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure consistent quality and yield.

Chemical Reactions Analysis

N-(3-acetamidophenyl)-2,4-difluorobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The fluorine atoms in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(3-acetamidophenyl)-2,4-difluorobenzamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound is used to study enzyme inhibition and protein-ligand interactions. Its ability to interact with specific biological targets makes it a useful tool in drug discovery and development.

    Medicine: The compound has potential therapeutic applications due to its ability to modulate biological pathways. It is being investigated for its potential use in the treatment of various diseases, including cancer and inflammatory disorders.

    Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes. Its unique properties make it a valuable component in the formulation of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-(3-acetamidophenyl)-2,4-difluorobenzamide involves its interaction with specific molecular targets in the body. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the modulation of various biological pathways, resulting in therapeutic effects.

The molecular targets and pathways involved in the compound’s mechanism of action include protein kinases, which play a crucial role in cell signaling and regulation. By inhibiting these kinases, the compound can affect cell proliferation, differentiation, and apoptosis, making it a potential candidate for cancer therapy.

Comparison with Similar Compounds

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structural features and ability to undergo diverse chemical reactions make it a valuable tool in chemistry, biology, medicine, and industry. The compound’s mechanism of action and comparison with similar compounds highlight its uniqueness and potential for further exploration in scientific research.

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